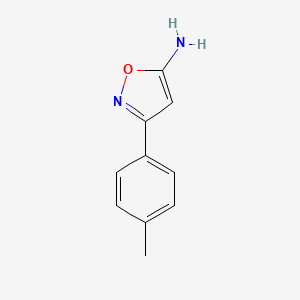

3-(4-Methylphenyl)isoxazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWSTGHORLJQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341878 | |

| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28883-91-2 | |

| Record name | 3-(4-methylphenyl)isoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-methylphenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Methylphenyl)isoxazol-5-amine chemical properties and structure

An In-depth Technical Guide to 3-(4-Methylphenyl)isoxazol-5-amine

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in utilizing this versatile heterocyclic compound.

Chemical Structure and Identification

This compound, also known as 5-Amino-3-(4-methylphenyl)isoxazole or 3-(p-tolyl)isoxazol-5-amine, is a five-membered heterocyclic compound.[1][2] Its structure consists of an isoxazole ring substituted with an amino group at the 5-position and a 4-methylphenyl (p-tolyl) group at the 3-position. This unique arrangement makes it a valuable building block in organic synthesis.[1]

Structure:

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 3-(4-methylphenyl)-1,2-oxazol-5-amine[2] |

| CAS Number | 28883-91-2[1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O[1][2][3] |

| SMILES | Cc1ccc(cc1)c2noc(n2)N |

| InChI Key | APWSTGHORLJQPY-UHFFFAOYSA-N[2] |

| MDL Number | MFCD06199353[1][3] |

| PubChem ID | 576446[1] |

Physicochemical Properties

The compound is typically a cream-colored crystalline solid with a high degree of purity, often greater than or equal to 98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 174.2 g/mol [1][2] |

| Appearance | Cream color crystalline solid[1] |

| Melting Point | 148-153 °C[1] |

| Boiling Point | 381.2 °C at 760 mmHg (Predicted)[2][4] |

| Density | 1.166 g/cm³ (Predicted)[2][4] |

| LogP | 2.37[3] |

| pKa | -1.60 (Predicted)[4] |

| Storage | Store at 0-8 °C in a dark place under an inert atmosphere.[1][4] |

Synthesis and Experimental Protocols

Generalized Experimental Protocol: Synthesis of 5-Aminoisoxazoles

This protocol is a generalized representation based on the synthesis of similar isoxazole structures.[5][6]

-

Precursor Formation: A substituted aryl aldehyde (in this case, 4-methylbenzaldehyde) is reacted with a compound containing an active methylene group, such as malononitrile, in the presence of a suitable base or catalyst to form a β-ketonitrile precursor.

-

Cyclization: The resulting intermediate is dissolved in a suitable solvent, such as ethanol.

-

Hydroxylamine Addition: Hydroxylamine hydrochloride is added to the solution, often along with a base (e.g., sodium acetate) or a Lewis acid catalyst (e.g., ceric ammonium sulfate) to facilitate the reaction.[5]

-

Reaction: The mixture is heated under reflux for several hours (typically 2-5 hours) and the reaction progress is monitored using thin-layer chromatography (TLC).[5]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final 5-aminoisoxazole product.

Applications in Research and Drug Development

This compound is a versatile compound with significant applications in several areas of chemical and pharmaceutical research.[1] Its isoxazole core is a privileged scaffold in medicinal chemistry, known to enhance reactivity and serve as a foundation for bioactive molecules.[1][7]

-

Pharmaceutical Development: The compound is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.[1][8] Its structure allows for targeted modifications, making it an ideal candidate for developing novel therapeutic agents.[1]

-

Biochemical Research: It is employed in studies involving enzyme inhibition and receptor binding, which are fundamental to understanding biological processes and disease mechanisms.[1]

-

Agrochemicals: The compound is used in the formulation of agricultural chemicals, where it can act as a growth regulator or pest deterrent.[1]

-

Material Science: It is explored in the creation of advanced polymers with specific thermal and mechanical properties.[1]

The ability of the this compound core to be synthetically modified allows for the creation of libraries of compounds for screening against various biological targets. This process is central to modern drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Hit2Lead | this compound | CAS# 28883-91-2 | MFCD06199353 | BB-3020102 [hit2lead.com]

- 4. This compound | 28883-91-2 [m.chemicalbook.com]

- 5. ajrcps.com [ajrcps.com]

- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-(4-Methoxyphenyl)isoxazol-5-amine [myskinrecipes.com]

In-Depth Technical Guide: 3-(4-Methylphenyl)isoxazol-5-amine (CAS: 28883-91-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenyl)isoxazol-5-amine, with the Chemical Abstracts Service (CAS) number 28883-91-2, is a heterocyclic amine belonging to the isoxazole class of compounds. This molecule serves as a versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical research. Its structural features, comprising a substituted phenyl ring attached to an isoxazole core with a reactive amino group, make it a valuable building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, spectral data, potential synthetic routes, and its role as a key intermediate in the development of novel therapeutic agents, particularly in the areas of neuropharmacology and anti-inflammatory research.[1][2]

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, data for the closely related compound, 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile, provides valuable insights into its characteristics. The data presented below is for this related compound and should be considered as a reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O | N/A |

| Molecular Weight | 174.20 g/mol | N/A |

| Melting Point | 135–137 °C | [2] |

| Appearance | White crystalline solid (inferred) | N/A |

Table 2: Spectral Data of 5-Amino-3-(p-tolyl)isoxazole-4-carbonitrile

| Technique | Data |

| Infrared (IR) (KBr) | ν: 3408, 3337 (NH₂), 2223 (C≡N), 1605 (C=N), 1221 (C–O–N) cm⁻¹[2] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ: 2.37 (s, 3H, CH₃), 7.39 (d, J = 7.2 Hz, 2H, H-3ʹ,5ʹ), 7.82 (d, J = 7.2 Hz, 2H, H-2ʹ,6ʹ), 8.44 (s, 2H, NH₂)[2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 21.90 (CH₃), 80.31 (C-4), 113.88 (C-1ʹ), 114.84 (C≡N), 129.17 (C-4ʹ), 130.58 (C-3ʹ,5ʹ), 131.12 (C-2ʹ,6ʹ), 146.12 (C-5), 161.70 (C-3)[2] |

Synthesis and Experimental Protocols

A plausible synthetic route for this compound would start from 4-methylbenzoylacetonitrile. The general procedure is outlined below, adapted from established methodologies for similar isoxazole syntheses.

Experimental Protocol: General Synthesis of 5-Aminoisoxazoles

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

β-ketonitrile (e.g., 4-methylbenzoylacetonitrile)

-

Hydroxylamine hydrochloride

-

Base (e.g., sodium acetate, potassium carbonate)

-

Solvent (e.g., ethanol, water)

Procedure:

-

Dissolve the β-ketonitrile and hydroxylamine hydrochloride in a suitable solvent in a round-bottom flask.

-

Add the base to the reaction mixture.

-

Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired 5-aminoisoxazole.

Caption: General synthetic workflow for 5-aminoisoxazoles.

Biological and Pharmacological Relevance

While specific biological data for this compound is scarce, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules for drug discovery.[1] Its application in the development of agents targeting neurological disorders and inflammation suggests that derivatives of this compound may interact with specific enzymes or receptors involved in these pathological processes.[1]

Hypothetical Signaling Pathway Involvement:

Given its suggested use in developing neuropharmacological and anti-inflammatory drugs, derivatives of this compound could potentially modulate signaling pathways such as:

-

Cyclooxygenase (COX) pathways: Many anti-inflammatory drugs target COX enzymes (COX-1 and COX-2).

-

MAPK signaling cascade: This pathway is crucial in regulating cellular responses to a variety of stimuli and is often implicated in inflammation and cancer.

-

NF-κB signaling pathway: A key regulator of inflammatory responses.

The following diagram illustrates a hypothetical mechanism where a derivative of this compound could act as an inhibitor of a kinase in a generic signaling pathway.

References

Spectroscopic Profile of 3-(4-Methylphenyl)isoxazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(4-Methylphenyl)isoxazol-5-amine. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 2H | Ar-H (ortho to isoxazole) |

| ~7.2-7.4 | d | 2H | Ar-H (meta to isoxazole) |

| ~6.0-6.5 | s | 1H | Isoxazole-H (C4-H) |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~2.4 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C5 (isoxazole) |

| ~160 | C3 (isoxazole) |

| ~140 | C-ipso (Aromatic, attached to CH₃) |

| ~129 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | C-ipso (Aromatic, attached to isoxazole) |

| ~95 | C4 (isoxazole) |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of primary amine |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic -CH₃) |

| ~1640 | Strong | C=N stretching (isoxazole ring) |

| 1620-1580 | Medium-Strong | N-H bending (scissoring) of primary amine |

| 1600, 1480 | Medium | C=C stretching (aromatic ring) |

| 1450-1350 | Medium | C-H bending (aliphatic -CH₃) |

| ~1250 | Strong | C-N stretching (aromatic amine) |

| ~900-650 | Strong, Broad | N-H wagging of primary amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 174 | [M]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ |

| 145 | [M - NH]⁺ or [M - C₂H₃]⁺ |

| 117 | [p-tolyl]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining the spectroscopic data.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are recorded on the same instrument, typically at a frequency of 75 or 125 MHz. A wider spectral width (0-200 ppm) is used, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Electron Ionization (EI) is a common method for generating the mass spectrum, using a standard electron energy of 70 eV.

Data Acquisition:

-

The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu to detect the molecular ion and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(4-Methylphenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Methylphenyl)isoxazol-5-amine. This document outlines the predicted spectral data, comprehensive experimental protocols for acquiring such data, and a logical workflow for the spectral analysis process. The information presented is intended to aid researchers in the identification, characterization, and quality control of this and structurally related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (tolyl) | ~2.35 | Singlet | - | 3H |

| NH₂ | ~6.50 | Broad Singlet | - | 2H |

| H-4 (isoxazole) | ~5.80 | Singlet | - | 1H |

| Ar-H (ortho to CH₃) | ~7.25 | Doublet | ~8.0 | 2H |

| Ar-H (meta to CH₃) | ~7.65 | Doublet | ~8.0 | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ (tolyl) | ~21.0 |

| C-4 (isoxazole) | ~85.0 |

| Ar-C (ipso to isoxazole) | ~126.0 |

| Ar-CH (ortho to CH₃) | ~129.5 |

| Ar-CH (meta to CH₃) | ~126.5 |

| Ar-C (ipso to CH₃) | ~140.0 |

| C-3 (isoxazole) | ~160.0 |

| C-5 (isoxazole) | ~170.0 |

Experimental Protocols

The following section details the standard operating procedures for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this compound due to its ability to dissolve a wide range of organic molecules and its non-exchangeable proton signals in a convenient region of the spectrum. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues and to protect the spectrometer.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

¹H NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).

-

Shimming: The magnetic field homogeneity is optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Acquisition Parameters:

-

Spectral Width: Typically set to a range of -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically used.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good digital resolution.

-

¹³C NMR Spectroscopy:

-

Spectrometer: The same spectrometer as for ¹H NMR is used.

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom and to benefit from the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: A wider spectral width, typically 0 to 200 ppm, is required for ¹³C NMR.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the acquired NMR data.

This comprehensive guide provides the necessary framework for the ¹H and ¹³C NMR spectral analysis of this compound. The predicted data serves as a valuable reference, while the detailed experimental protocols ensure the acquisition of high-quality, reproducible results. The outlined workflow offers a systematic approach to data processing and interpretation, crucial for accurate structural elucidation and characterization in a research and development setting.

The Biological Frontier of 3-(4-Methylphenyl)isoxazol-5-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Among the myriad of isoxazole-containing compounds, derivatives of 3-(4-Methylphenyl)isoxazol-5-amine have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is curated to assist researchers in navigating the structure-activity relationships and to provide detailed experimental context for future drug discovery and development endeavors.

Anticancer Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents. The primary mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

While specific data for a wide range of this compound derivatives is still emerging, studies on structurally related isoxazoles provide valuable insights into their potential efficacy. The following table summarizes the cytotoxic activity of various isoxazole derivatives against different cancer cell lines. It is important to note that these are not all direct derivatives of this compound but represent the broader class of isoxazoles, indicating the potential for this scaffold.

| Derivative Structure/Name | Cell Line | IC50 (µM) | Reference |

| 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | HeLa, IMR-32, MCF-7 | 10.64 - 33.62 | [1] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma (MDA-MB-435) | Growth Percent: 15.43 | [2] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | Growth Percent: 18.22 | [2] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Breast Cancer (T-47D) | Growth Percent: 34.27 | [2] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Colon Cancer (HCT-15) | Growth Percent: 39.77 | [2] |

Note: The data presented for the oxadiazole derivatives, while not isoxazoles, contain the p-tolyl moiety and are included to show the potential of this group in anticancer compounds. Growth Percent values are from the NCI-60 screen and represent the percentage of cell growth relative to a no-drug control.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Visualizing the Experimental Workflow

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

The isoxazole ring is a well-known pharmacophore in antimicrobial drug design. Derivatives of this compound are expected to exhibit activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

Specific MIC data for derivatives of this compound are limited in the readily available literature. However, the data for related isoxazole structures can guide the design of new potent antimicrobial agents.

| Derivative Structure/Name | Organism | MIC (µg/mL) | Reference |

| General Isoxazole Derivative | Staphylococcus aureus | - | [3] |

| General Isoxazole Derivative | Escherichia coli | - | [3] |

| General Isoxazole Derivative | Staphylococcus epidermidis | - | [3] |

| General Isoxazole Derivative | Pseudomonas aeruginosa | - | [3] |

Note: The reference indicates that various isoxazole derivatives were tested against these organisms using the cup plate method, but specific MIC values for this compound derivatives were not provided in the abstract.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Isoxazole derivatives have been reported to possess significant anti-inflammatory properties. The this compound scaffold is a promising starting point for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Data

Data on the anti-inflammatory activity of isoxazole derivatives is often presented as the percentage of inhibition of edema in animal models.

| Derivative Structure/Name | Animal Model | Dose | % Inhibition of Edema | Reference |

| Isoxazole derivatives (general) | Carrageenan-induced rat paw edema | - | - |

Note: The reference indicates that isoxazole derivatives were evaluated for anti-inflammatory potential using the carrageenan-induced rat paw edema model, but specific data for this compound derivatives was not available in the abstract.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[4][5][6]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a biphasic inflammatory response. The initial phase is attributed to the release of histamine and serotonin, while the later phase is associated with the production of prostaglandins and other inflammatory mediators. The ability of a compound to reduce the swelling (edema) in the paw is a measure of its anti-inflammatory activity.

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the this compound derivatives.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[4][6]

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[4][6]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]

-

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing the Inflammatory Pathway

Caption: Key mediators in the carrageenan-induced inflammatory response.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. While comprehensive biological data for a wide array of its derivatives are still being actively researched, the existing information on related isoxazole compounds strongly suggests significant potential in the fields of oncology, infectious diseases, and inflammation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing class of molecules. Further synthesis and rigorous biological evaluation of novel derivatives are warranted to elucidate their precise mechanisms of action and to identify lead candidates for clinical development.

References

- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide on the Core of Potential Therapeutic Targets of 3-(4-Methylphenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct therapeutic target data for 3-(4-Methylphenyl)isoxazol-5-amine is limited in publicly available scientific literature. This guide provides an in-depth analysis of the therapeutic potential of the isoxazole scaffold, which is central to the specified compound. It outlines a strategic framework for identifying the therapeutic targets of novel isoxazole derivatives, leveraging established methodologies and knowledge from structurally related, well-characterized compounds.

Introduction: The Isoxazole Scaffold

This compound belongs to the isoxazole class of five-membered heterocyclic compounds. While this specific molecule is noted as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders and inflammation, a comprehensive public profile of its specific biological targets is not yet established.[1][2][3]

The isoxazole ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[4][5][6] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[5] Isoxazole derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[7][8][9][10] This wide-ranging activity underscores the high potential for novel derivatives like this compound to modulate key pathological pathways.

This document serves as a technical guide for researchers aiming to elucidate the therapeutic targets of this and related compounds. It covers established targets for isoxazole-containing drugs, proposes a systematic workflow for target identification, details relevant experimental protocols, and visualizes key concepts.

Established Therapeutic Targets of Isoxazole-Containing Drugs

The therapeutic diversity of isoxazole derivatives stems from their ability to target a wide range of biomolecules. Analysis of approved drugs and clinical candidates containing the isoxazole moiety provides a logical starting point for predicting the potential targets of novel analogues.

Table 1: Examples of FDA-Approved Isoxazole Drugs and Their Primary Targets

| Drug Name | Chemical Moiety | Primary Therapeutic Target(s) | Therapeutic Area |

| Valdecoxib | Isoxazole | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |

| Leflunomide | Isoxazole | Dihydroorotate dehydrogenase (DHODH) | Antirheumatic, Immunosuppressant |

| Sulfamethoxazole | Isoxazole | Dihydropteroate synthase (DHPS) | Antibacterial |

| Risperidone | Benzisoxazole | Dopamine D2 and Serotonin 5-HT2A receptors | Antipsychotic |

| Zonisamide | Benzisoxazole | Voltage-gated sodium and calcium channels | Anticonvulsant |

This table summarizes data from multiple sources indicating the prevalence and success of the isoxazole scaffold in targeting diverse proteins across different disease areas.[6][7][8][9]

These examples demonstrate that the isoxazole ring can be tailored to interact with enzymes (COX-2, DHODH), bacterial metabolic pathways (DHPS), and central nervous system receptors (Dopamine/Serotonin) and channels.

Proposed Strategy for Target Identification and Validation

For a novel compound like this compound, a multi-pronged approach is essential for accurately identifying and validating its biological targets. This workflow integrates computational, biochemical, and cell-based methods to move from initial hypothesis to confirmed mechanism of action.[11][12][13]

Experimental and Computational Workflow

The process begins with computational predictions and proceeds through increasingly complex biological systems to validate initial findings.

Detailed Experimental Protocols

Protocol: In Silico Reverse Docking

-

Objective: To computationally predict potential protein targets by docking the compound's 3D structure against a library of known protein binding sites.

-

Methodology:

-

Generate a high-quality 3D conformer of this compound using computational chemistry software (e.g., ChemDraw, Avogadro).

-

Perform energy minimization on the structure.

-

Utilize a reverse docking server or software (e.g., PharmMapper, idTarget, SwissTargetPrediction).

-

Submit the compound's structure to the platform. The software will screen it against a database of 3D protein structures.

-

Analyze the results, which are typically ranked by docking score or binding energy. Prioritize targets that are functionally related and known to be "druggable".[14]

-

Protocol: Kinase Panel Screening (Biochemical Assay)

-

Objective: To determine if the compound inhibits the activity of a broad range of protein kinases, a common target class for isoxazole derivatives.

-

Methodology:

-

Outsource to a commercial provider (e.g., Eurofins, Reaction Biology) offering kinase screening panels (e.g., KinaseProfiler™).

-

Provide a sample of the compound at a specified concentration (typically 1-10 µM for initial screening).

-

The provider will perform in vitro kinase activity assays for a panel of hundreds of kinases. The assay typically measures the phosphorylation of a substrate peptide via radiometric (

³³P-ATP) or fluorescence-based methods. -

Data is returned as "% Inhibition" at the tested concentration.

-

For significant "hits" (e.g., >50% inhibition), follow up with dose-response assays to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Protocol: Drug Affinity Responsive Target Stability (DARTS)

-

Objective: To identify direct binding targets in a complex protein lysate without chemically modifying the compound.

-

Methodology:

-

Prepare cell or tissue lysates.

-

Aliquot the lysate into two sets of tubes: one for treatment with the compound and one for a vehicle control (e.g., DMSO).

-

Incubate the lysates with the compound or vehicle for a set period (e.g., 1 hour at 4°C).

-

Add a protease (e.g., pronase, thermolysin) to all tubes at varying concentrations and incubate for a short period (e.g., 15-30 minutes). The principle is that a protein bound to a small molecule will be more stable and less susceptible to proteolytic degradation.[12]

-

Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

-

Run the samples on an SDS-PAGE gel and visualize with Coomassie stain or silver stain.

-

Look for protein bands that are present or more intense in the compound-treated lanes compared to the vehicle control lanes.

-

Excise these bands and identify the protein via mass spectrometry (LC-MS/MS).

-

Potential Signaling Pathway Modulation

Given the known activities of isoxazole derivatives against inflammation and cancer, a likely area of impact is intracellular signaling cascades, such as the MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival.

Many small molecule inhibitors target the kinase cascade within this pathway. An isoxazole derivative could potentially act as an ATP-competitive inhibitor of kinases like RAF or MEK, thereby blocking downstream signaling that leads to cell proliferation. This makes kinase inhibition a high-priority hypothesis for this compound.

Conclusion

While direct experimental data on this compound remains to be published, its chemical structure firmly places it within a class of compounds with immense therapeutic potential. The isoxazole scaffold has proven to be a highly successful pharmacophore, capable of targeting a diverse array of proteins involved in inflammation, cancer, infection, and neurological disorders.

For researchers and drug developers, the path forward involves a systematic investigation beginning with broad, unbiased screening and computational approaches, followed by rigorous biochemical and cell-based validation of promising hits. The protocols and workflows outlined in this guide provide a robust framework for elucidating the specific therapeutic targets of this compound, ultimately unlocking its potential as a novel therapeutic agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. 3-(4-Methoxyphenyl)isoxazol-5-amine [myskinrecipes.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 8. ijpca.org [ijpca.org]

- 9. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Methylphenyl)isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-(4-Methylphenyl)isoxazol-5-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial physicochemical properties, alongside an analysis of expected behavior based on the compound's structure and data from related isoxazole derivatives.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. This data is essential for designing and interpreting solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 174.2 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Cream color crystalline solid | --INVALID-LINK-- |

| Melting Point | 148-153 °C | --INVALID-LINK-- |

| Calculated LogP | 2.37 | --INVALID-LINK-- |

| Storage Conditions | 0-8 °C | --INVALID-LINK-- |

The calculated LogP value of 2.37 suggests that this compound is a moderately lipophilic compound.[1] This indicates a higher affinity for organic solvents compared to aqueous media. The isoxazole ring, being a polar heterocycle, contributes to some degree of polarity.[2]

Solubility Profile: Methodology and Expected Trends

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

This method is a standard approach for determining the thermodynamic solubility of a compound in various solvents.

Materials:

-

This compound (solid)

-

Selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound by HPLC against the prepared calibration curve.

Expected Solubility Trends

-

Aqueous Solubility: Due to its moderate lipophilicity (LogP = 2.37), this compound is expected to have low aqueous solubility.

-

pH-Dependent Solubility: The presence of the amine group (-NH₂) suggests that the compound will exhibit pH-dependent solubility. In acidic solutions, the amine group will be protonated, forming a more soluble salt. Therefore, solubility is expected to be higher at lower pH values.

-

Organic Solvents: The compound is anticipated to have good solubility in polar organic solvents such as DMSO, methanol, and ethanol, and moderate solubility in less polar solvents.

Stability Profile: Methodology and Degradation Pathways

Understanding the stability of this compound is critical for its handling, storage, and formulation. This section details a forced degradation study protocol to identify potential degradation pathways.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies intentionally expose the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.[3][4]

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC-grade water, methanol, and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-MS/MS system for analysis and identification of degradation products

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in an oven.

-

Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use HPLC-MS/MS to identify the mass of the degradation products to help in structure elucidation.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

-

Hydrolysis: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions.

-

Oxidation: The amine group and the aromatic ring are potential sites for oxidation.

-

Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV light.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data is not yet widely published, the provided protocols and expected trends offer a solid foundation for researchers in the pharmaceutical and agrochemical industries to characterize this important molecule. The inherent stability and versatile reactivity of isoxazole derivatives make them valuable building blocks in the synthesis of bioactive molecules.[5] A thorough understanding of their physicochemical properties is paramount for successful drug development and formulation.

References

- 1. Hit2Lead | this compound | CAS# 28883-91-2 | MFCD06199353 | BB-3020102 [hit2lead.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-Isoxazol-5-Amines

For Researchers, Scientists, and Drug Development Professionals

The 3-aryl-isoxazol-5-amine core is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. Its versatile biological activities, ranging from anticancer to antimicrobial properties, have established it as a "privileged structure" in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of this important class of compounds, with a focus on key experimental data and methodologies.

A Historical Perspective: The Dawn of a New Heterocycle

The journey of 3-aryl-isoxazol-5-amines appears to have its roots in the broader exploration of isoxazole chemistry in the mid-20th century. While a single seminal "discovery" paper remains elusive, early patent literature provides crucial insights into the initial synthesis of this scaffold. A key historical document is a 1969 patent that details the preparation of 3-amino-5-phenylisoxazole.[1] This patent laid the groundwork for the synthesis of 3-aminoisoxazoles with aryl substituents at the 3-position, highlighting their potential as intermediates in the synthesis of other compounds, likely with therapeutic applications in mind.

Early research into isoxazoles was often driven by the quest for new antibacterial agents, with the related sulfonamide, sulfisoxazole, being a prominent example. This context suggests that the initial interest in 3-aryl-isoxazol-5-amines may have been linked to the development of novel anti-infective agents. Over the decades, the focus has expanded dramatically, with this scaffold now being investigated for a wide array of therapeutic applications.

Synthetic Strategies: Crafting the 3-Aryl-Isoxazol-5-Amine Core

The primary and historically significant method for the synthesis of 3-aryl-isoxazol-5-amines involves the cyclization of a β-ketonitrile with hydroxylamine. This versatile reaction allows for the introduction of a wide variety of aryl groups at the 3-position, making it a cornerstone of combinatorial chemistry efforts in this field.

Key Experimental Protocol: Synthesis of 3-Amino-5-phenylisoxazole

The following protocol is adapted from the foundational 1969 patent and represents a classic approach to the synthesis of the parent compound of this class.[1]

Reactants:

-

Phenylpropiolonitrile

-

Hydroxylamine hydrochloride

-

10% Aqueous sodium hydroxide solution

-

Ethanol

-

Ether

-

10% Aqueous hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1.90 g of phenylpropiolonitrile in 10 mL of ethanol is prepared.

-

A solution of 5.4 g of hydroxylamine hydrochloride in 40 mL of a 10% aqueous sodium hydroxide solution is added to the phenylpropiolonitrile solution.

-

The reaction mixture is allowed to stand at room temperature overnight.

-

The mixture is then extracted twice with ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate.

-

The ether is subsequently distilled off.

-

The resulting residue is dissolved in 10% aqueous hydrochloric acid.

-

The acidic solution is neutralized with an aqueous sodium hydroxide solution, leading to the precipitation of the product.

-

The crystalline product is collected by filtration and recrystallized from aqueous ethanol to yield 3-amino-5-phenylisoxazole as needles.

Yield: 70% Melting Point: 137-138 °C

This fundamental protocol has been adapted and modified over the years to improve yields, introduce a diverse range of substituents, and employ more environmentally friendly conditions.

Biological Significance and Therapeutic Potential

The 3-aryl-isoxazol-5-amine scaffold has been shown to possess a broad spectrum of biological activities. The ability to readily modify the aryl group at the 3-position, as well as the amino group at the 5-position, has allowed for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for various biological targets.

Anticancer Activity

A significant area of investigation for 3-aryl-isoxazol-5-amines is in the field of oncology. Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.

Quantitative Anticancer Activity of 3-Aryl-Isoxazole Derivatives

| Compound ID | 3-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Methoxyphenyl | Huh7 (Liver) | 3.7 | [2] |

| 1b | 4-Trifluoromethylphenyl | Huh7 (Liver) | 1.8 | [2] |

| 1c | 4-Chlorophenyl | Huh7 (Liver) | 2.5 | [2] |

| 2a | 3,4-Dimethoxyphenyl | MCF-7 (Breast) | 19.72 | [3] |

| 2b | 3,4-Dimethoxyphenyl-4-(trifluoromethyl) | MCF-7 (Breast) | 2.63 | [3] |

Note: The table presents a selection of data for isoxazole derivatives with aryl substituents at the 3-position to illustrate the impact of substitution on anticancer activity. The core structure may vary slightly from the parent 3-aryl-isoxazol-5-amine.

The anticancer mechanism of action for isoxazole derivatives is multifaceted and can involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways.[4]

Antimicrobial Activity

The historical connection to antibacterial research continues with contemporary studies demonstrating the potential of 3-aryl-isoxazol-5-amines as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antimicrobial action is an area of ongoing research.

Signaling Pathways and Mechanism of Action

The diverse biological effects of 3-aryl-isoxazol-5-amines stem from their interaction with various cellular targets and signaling pathways. In the context of their anticancer properties, isoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death that is often dysregulated in cancer.

One of the key pathways implicated in the pro-apoptotic activity of some isoxazole-containing compounds is the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by cellular stress and leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Below is a generalized representation of a potential signaling pathway for the induction of apoptosis by a 3-aryl-isoxazol-5-amine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Amine Group in 3-(4-Methylphenyl)isoxazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenyl)isoxazol-5-amine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, particularly the nucleophilic amine group at the 5-position of the isoxazole ring, offer a reactive handle for a variety of chemical transformations. This reactivity allows for the synthesis of a diverse array of derivatives with potential therapeutic applications, notably in the fields of neuropharmacology and anti-inflammatory research. This technical guide provides a comprehensive overview of the reactivity of the amine group in this compound, detailing common synthetic transformations, experimental protocols for analogous compounds, and the biological signaling pathways targeted by its derivatives.

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The 5-aminoisoxazole moiety, in particular, serves as a crucial building block for constructing complex molecular architectures with diverse biological activities. This compound, featuring a p-tolyl substituent at the 3-position, combines the reactive potential of the 5-amino group with the modulatory effects of the aryl substituent, making it a valuable intermediate in the synthesis of novel therapeutic agents. The amine group in this compound is nucleophilic and can readily participate in a range of chemical reactions, including acylation, alkylation, condensation, and diazotization, leading to the formation of amides, imines, and azo compounds, among other derivatives. These transformations are fundamental to the exploration of the structure-activity relationships (SAR) of isoxazole-based compounds.

General Reactivity of the Amine Group

The exocyclic amine group at the 5-position of the isoxazole ring is the primary site of nucleophilic reactivity in this compound. Its reactivity is influenced by the electronic nature of the isoxazole ring and the 3-aryl substituent. The amine group can readily react with various electrophiles, making it a key functional group for derivatization.

Acylation

The amine group undergoes facile acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding N-(isoxazol-5-yl)amides. This reaction is one of the most common methods for modifying the core structure and is widely used to synthesize libraries of compounds for biological screening.

Condensation with Aldehydes and Ketones

Reaction with aldehydes and ketones under appropriate conditions leads to the formation of Schiff bases (imines). These imines can be further reduced to secondary amines or used as intermediates in the synthesis of more complex heterocyclic systems.

Diazotization and Azo Coupling

As a primary aromatic amine, this compound can be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This diazonium salt can then be coupled with electron-rich aromatic compounds, such as phenols and anilines, to produce azo dyes. This reaction is a powerful tool for introducing chromophores and for further functionalization.

Experimental Protocols and Data

While specific experimental data for this compound is not extensively available in the public domain, the following protocols for analogous 5-aminoisoxazoles can be adapted. The yields and reaction conditions provided in the tables serve as a representative guide for researchers.

Acylation: Synthesis of N-(3-aryl-isoxazol-5-yl)amides

The acylation of 5-aminoisoxazoles is a straightforward and high-yielding reaction.

General Experimental Protocol (Adapted for this compound):

To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), a base like triethylamine (TEA) or pyridine (1.2 eq) is added. The mixture is cooled to 0 °C, and the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Table 1: Representative Data for Acylation of 5-Aminoisoxazole Analogs

| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference Compound |

| Benzoyl isothiocyanate | - | - | - | quantitative | 5-amino-3-methylisoxazole |

| Acetic anhydride | - | - | - | - | 3,4-diaryl-5-aminoisoxazoles |

Condensation with Aldehydes: Synthesis of Schiff Bases

The condensation of 5-aminoisoxazoles with aromatic aldehydes typically requires acidic or basic catalysis.

General Experimental Protocol (Adapted for this compound):

A mixture of this compound (1.0 eq) and an aromatic aldehyde (1.0 eq) in a solvent such as ethanol or toluene is heated to reflux in the presence of a catalytic amount of a weak acid (e.g., acetic acid) or a base. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the resulting solid is purified by recrystallization.

Table 2: Representative Data for Condensation of 3-Amino-5-methylisoxazole with Aromatic Aldehydes

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | - | Ethanol | 4 | 59 |

| 4-Methoxybenzaldehyde | - | Ethanol | 4 | 44 |

| 4-Bromobenzaldehyde | - | Ethanol | 4 | 55 |

| 4-Chlorobenzaldehyde | - | Ethanol | 4 | 62 |

Diazotization and Azo Coupling

This two-step process allows for the synthesis of azo compounds from the aminoisoxazole.

General Experimental Protocol (Adapted for this compound):

Step 1: Diazotization this compound (1.0 eq) is dissolved in a mixture of a strong acid (e.g., HCl) and water and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.0 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling The cold diazonium salt solution is then added slowly to a pre-cooled solution of the coupling component (e.g., phenol or N,N-dimethylaniline, 1.0 eq) dissolved in an appropriate solvent (e.g., aqueous NaOH for phenols). The reaction mixture is stirred at low temperature, and the resulting azo dye precipitates out of solution. The solid is collected by filtration, washed with cold water, and dried.

Table 3: Representative Data for Azo Coupling of Diazotized Amines

| Diazotized Amine | Coupling Component | Reaction Conditions | Yield (%) |

| Substituted anilines | 3-methyl-4H-isoxazol-5-one | Aqueous medium, room temp. | - |

| 5-amino-4-arylazo-3-methyl-1H-pyrazoles | - | Diazotization followed by coupling | - |

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown promise as modulators of key biological pathways implicated in neurological disorders and inflammation.

Neuropharmacology: Modulation of AMPA Receptors

Certain isoxazole derivatives, particularly isoxazole-4-carboxamides, have been identified as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are crucial for synaptic plasticity, learning, and memory. Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders. The diagram below illustrates a simplified AMPA receptor signaling pathway.

Caption: Simplified AMPA Receptor Signaling Pathway.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

Isoxazole derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] These cytokines play a central role in the inflammatory cascade and are key targets for anti-inflammatory drug development. The diagram below outlines a simplified signaling pathway for TNF-α and IL-6.

Caption: Simplified TNF-α and IL-6 Inflammatory Signaling Pathways.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the key reactions of the amine group in this compound.

General Workflow for Acylation

Caption: General workflow for the acylation of this compound.

General Workflow for Diazotization and Azo Coupling

Caption: General workflow for diazotization and azo coupling.

Conclusion

This compound is a valuable and reactive building block in synthetic and medicinal chemistry. The nucleophilic amine group at the 5-position provides a versatile handle for a wide range of chemical modifications, including acylation, condensation, and diazotization. These reactions enable the synthesis of diverse libraries of isoxazole derivatives. The biological importance of these derivatives is highlighted by their ability to modulate key signaling pathways, such as those involving AMPA receptors and pro-inflammatory cytokines, underscoring their potential in the development of novel therapeutics for neurological and inflammatory diseases. Further exploration of the reactivity of this core structure will undoubtedly lead to the discovery of new compounds with significant pharmacological activities.

References

Review of the medicinal chemistry applications of isoxazole compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have propelled the development of a diverse array of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the medicinal chemistry applications of isoxazole compounds, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and pathway visualizations to empower researchers in the field of drug discovery.

Therapeutic Applications and Biological Activities

Isoxazole derivatives have demonstrated remarkable versatility, exhibiting a broad range of biological activities that have been harnessed to create effective treatments for various diseases. These activities include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and neuroprotective effects.[1][2][3][4] The inclusion of the isoxazole moiety can enhance a molecule's efficacy, improve its pharmacokinetic profile, and reduce toxicity.[2][5]

Anticancer Activity

The isoxazole scaffold is a prominent feature in a multitude of anticancer agents, with compounds demonstrating efficacy against various cancer cell lines.[6][7] These derivatives employ diverse mechanisms to combat cancer, including the inhibition of crucial cellular machinery like tubulin polymerization, heat shock protein 90 (Hsp90), and histone deacetylases (HDACs).[2][8][9]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

| Compound/Drug | Cancer Cell Line | Biological Target | IC50 (µM) | Reference(s) |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 (Breast) | Not Specified | 2.63 | [3] |

| Isoxazole Chalcone Derivative 10a | DU145 (Prostate) | Tubulin | 0.96 | [7] |

| Isoxazole Chalcone Derivative 10b | DU145 (Prostate) | Tubulin | 1.06 | [7] |

| Diosgenin-Isoxazole Derivative 24 | MCF-7 (Breast) | Not Specified | 9.15 ± 1.30 | [7] |

| Diosgenin-Isoxazole Derivative 24 | A549 (Lung) | Not Specified | 14.92 ± 1.70 | [7] |

| Curcumin-Isoxazole Derivative 40 | MCF-7 (Breast) | Not Specified | 3.97 | [7] |

| Naphtho[2,3-d]isoxazole-4,9-dione Derivative 7f | A431 (Epithelial Carcinoma) | Hsp90 | Sub-nanomolar range | [10] |

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amide (R)-8n | HCC1954 (Breast) | Hsp90 | Sub-micromolar range | [11] |

| 3,5-disubstituted isoxazole 4b | U87 (Glioblastoma) | Apoptosis Induction | 42.8 | [7] |

| 3,5-disubstituted isoxazole 4a | U87 (Glioblastoma) | Apoptosis Induction | 61.4 | [7] |

| 3,5-disubstituted isoxazole 4c | U87 (Glioblastoma) | Apoptosis Induction | 67.6 | [7] |

| Indole-3-isoxazole-5-carboxamide 3d | MCF-7 (Breast) | Not Specified | 43.4 | [12] |

| Indole-3-isoxazole-5-carboxamide 4d | MCF-7 (Breast) | Not Specified | 39.0 | [12] |

| Indole-3-isoxazole-5-carboxamide 3d | MDA-MB-231 (Breast) | Not Specified | 35.9 | [12] |

| Indole-3-isoxazole-5-carboxamide 4d | MDA-MB-231 (Breast) | Not Specified | 35.1 | [12] |

| 3-phenylisoxazol-5-yl Derivative 3a | A549 (Lung) | Not Specified | 5.988 ± 0.12 | [12] |

Anti-inflammatory Activity

A significant number of isoxazole-containing compounds exhibit potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[2][13][14] This selectivity is a key advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[15] Valdecoxib, a well-known COX-2 inhibitor, features an isoxazole core.[16] Another prominent example is Leflunomide, an immunomodulatory drug that inhibits de novo pyrimidine synthesis.[1][8][17]

Table 2: Anti-inflammatory Activity of Representative Isoxazole Derivatives

| Compound/Drug | Biological Target | IC50 (µM) | Reference(s) |

| Valdecoxib | COX-2 | 0.005 | [16] |

| Celecoxib | COX-2 | 0.05 | [16] |

| Rofecoxib | COX-2 | 0.5 | [16] |

| Etoricoxib | COX-2 | 5 | [16] |

| 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3) | COX-2 | 0.95 | [2][13][14] |

| A77 1726 (active metabolite of Leflunomide) | Dihydroorotate Dehydrogenase (DHODH) | ~0.6 | [8] |

| Rutaecarpine | COX-2 | 0.28 |

Antimicrobial Activity

The isoxazole scaffold is also a key component in a number of antibacterial and antifungal agents.[6] Commercially available antibiotics such as Cloxacillin, Dicloxacillin, and Flucloxacillin contain the isoxazole moiety.[11] Researchers are actively exploring novel isoxazole derivatives to combat the growing threat of antimicrobial resistance.[6]

Table 3: Antibacterial Activity of Representative Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178f | E. coli | 95 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | E. coli | 110 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178d | E. coli | 117 | [6] |

| Cloxacillin (Standard) | E. coli | 120 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178e | S. aureus | 95 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine 178d | S. aureus | 100 | [6] |

| Cloxacillin (Standard) | S. aureus | 100 | [6] |

| Isoxazole Derivative | S. aureus | 40-70 | |

| Isoxazole Derivative | E. coli | 40-70 | |

| Triazole-Isoxazole Hybrid 7b | E. coli | 15 | [5] |

| Triazole-Isoxazole Hybrid 7b | P. aeruginosa | 30 | [5] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | E. coli | 28.1 | |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | S. epidermidis | 56.2 | |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1d | E. coli | 28.1 |

Neuroprotective Activity

Emerging research highlights the potential of isoxazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease. Certain isoxazolone derivatives have been shown to attenuate the levels of beta-amyloid (Aβ) and tau proteins, key pathological hallmarks of Alzheimer's.

Table 4: Neuroprotective Activity of a Representative Isoxazole Derivative

| Compound | Biological Target | IC50 | Reference(s) |

| Compound 3B7 | Aβ42 aggregation | ~25-50 µM | |

| Compound 3G7 | Aβ42 aggregation | ~25-50 µM |

Key Signaling Pathways and Mechanisms of Action

A thorough understanding of the molecular mechanisms by which isoxazole compounds exert their therapeutic effects is crucial for rational drug design.

COX-2 Inhibition by Valdecoxib

Valdecoxib achieves its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. This selective inhibition is attributed to the ability of the isoxazole scaffold to fit into the larger, more flexible active site of COX-2 compared to the more constricted active site of COX-1.[15]

DHODH Inhibition by Leflunomide